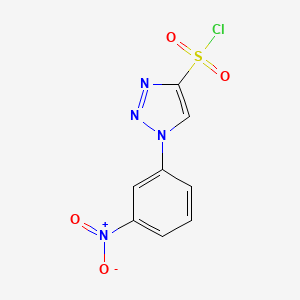

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

CAS No.:

Cat. No.: VC17704158

Molecular Formula: C8H5ClN4O4S

Molecular Weight: 288.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5ClN4O4S |

|---|---|

| Molecular Weight | 288.67 g/mol |

| IUPAC Name | 1-(3-nitrophenyl)triazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H5ClN4O4S/c9-18(16,17)8-5-12(11-10-8)6-2-1-3-7(4-6)13(14)15/h1-5H |

| Standard InChI Key | BMUWASDFWIWQRI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(N=N2)S(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1,2,3-triazole ring substituted at the 1-position with a 3-nitrophenyl group and at the 4-position with a sulfonyl chloride moiety. This configuration is represented by the canonical SMILES string , which highlights the nitro group’s para orientation relative to the triazole linkage. The sulfonyl chloride group () is a highly reactive electrophilic center, enabling nucleophilic substitution reactions with amines, alcohols, and thiols.

Table 1: Molecular Properties of 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl Chloride

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.67 g/mol |

| IUPAC Name | 1-(3-nitrophenyl)triazole-4-sulfonyl chloride |

| InChI Key | BMWUASDFWIWQRI-UHFFFAOYSA-N |

| XLogP3 | 1.79 (estimated) |

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride typically proceeds via a two-step protocol:

-

Formation of the Triazole Core: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-nitrobenzyl azide and propiolic acid derivatives yields the 1,2,3-triazole intermediate .

-

Sulfonation: Treatment with chlorosulfonic acid () introduces the sulfonyl chloride group at the 4-position of the triazole ring. This step requires stringent temperature control (0–5°C) to prevent over-sulfonation or decomposition.

Table 2: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|

| CuAAC + Sulfonation | 0–5°C, | 65–75 | 1,4-disubstituted |

| Metal-Free Cycloaddition | Reflux in EtOAc | 80–90 | 1,5-disubstituted |

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes rapid substitution with nucleophiles such as amines, yielding sulfonamides. For example, reaction with benzylamine produces -benzyl-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-sulfonamide, a potential antimicrobial agent. Kinetic studies indicate second-order kinetics, with rate constants dependent on the nucleophile’s basicity.

Coupling Reactions

The nitro group facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl substituents. This reactivity is exploited in the synthesis of triazole-thiazole hybrids, which exhibit enhanced anticancer activity .

Future Directions

Green Chemistry Approaches

Microwave-assisted synthesis and ionic liquid catalysts (e.g., [Bmim][CuCl]) offer promise for reducing reaction times and improving yields . These methods align with sustainable chemistry principles by minimizing solvent use and energy consumption.

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains or nanoparticle conjugation could enhance the compound’s bioavailability and reduce systemic toxicity. Preliminary studies on similar triazoles demonstrate improved pharmacokinetic profiles in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume